molecular formula C6H4Br2FN B13567568 5-Bromo-3-(bromomethyl)-2-fluoropyridine

5-Bromo-3-(bromomethyl)-2-fluoropyridine

Katalognummer: B13567568
Molekulargewicht: 268.91 g/mol
InChI-Schlüssel: OODRQECUFLHNBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-3-(bromomethyl)-2-fluoropyridine is a heterocyclic organic compound that contains bromine, fluorine, and nitrogen atoms within its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(bromomethyl)-2-fluoropyridine typically involves the bromination of 3-(bromomethyl)-2-fluoropyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-3-(bromomethyl)-2-fluoropyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding 3-(methyl)-2-fluoropyridine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents such as acetonitrile.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.

Major Products

    Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives of 2-fluoropyridine.

    Oxidation: Pyridine N-oxides.

    Reduction: 3-(Methyl)-2-fluoropyridine.

Wissenschaftliche Forschungsanwendungen

5-Bromo-3-(bromomethyl)-2-fluoropyridine is utilized in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: In the development of biologically active molecules for drug discovery.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of agrochemicals, dyes, and materials science.

Wirkmechanismus

The mechanism by which 5-Bromo-3-(bromomethyl)-2-fluoropyridine exerts its effects involves the interaction of its bromine and fluorine atoms with various molecular targets. The bromine atoms can participate in electrophilic aromatic substitution reactions, while the fluorine atom can influence the electronic properties of the pyridine ring, affecting its reactivity and binding affinity to biological targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Bromomethyl)-2-fluoropyridine: Lacks the additional bromine atom at the 5-position.

    5-Bromo-2-fluoropyridine: Lacks the bromomethyl group at the 3-position.

    3-(Bromomethyl)-5-chloropyridine: Contains a chlorine atom instead of a fluorine atom.

Uniqueness

5-Bromo-3-(bromomethyl)-2-fluoropyridine is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and electronic properties

Eigenschaften

Molekularformel

C6H4Br2FN

Molekulargewicht

268.91 g/mol

IUPAC-Name

5-bromo-3-(bromomethyl)-2-fluoropyridine

InChI

InChI=1S/C6H4Br2FN/c7-2-4-1-5(8)3-10-6(4)9/h1,3H,2H2

InChI-Schlüssel

OODRQECUFLHNBA-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC(=C1CBr)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.